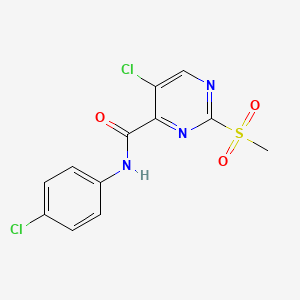
5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, also known as CC-115, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and fibrosis.
Mechanism of Action
5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide inhibits the activity of several key signaling pathways, including the mTOR, PI3K, and TGF-β pathways. By inhibiting these pathways, 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can prevent the growth and survival of cancer cells, suppress the activation of immune cells, and reduce the activation of fibroblasts.
Biochemical and Physiological Effects:
5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy and radiation therapy. In autoimmune diseases, 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can suppress the activation of immune cells and reduce inflammation. In fibrosis, 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can reduce the activation of fibroblasts and prevent the accumulation of extracellular matrix.
Advantages and Limitations for Lab Experiments
5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple signaling pathways, and its favorable pharmacokinetic properties. However, 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide also has some limitations, including its potential toxicity and the need for further preclinical and clinical studies to fully understand its efficacy and safety.
Future Directions
There are several future directions for the development of 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. One direction is to further study its efficacy in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy. Another direction is to explore its potential use in other diseases, such as metabolic disorders, neurodegenerative diseases, and infectious diseases. Finally, further preclinical and clinical studies are needed to fully understand its efficacy and safety in humans.
In conclusion, 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer, autoimmune diseases, and fibrosis. Its ability to inhibit multiple signaling pathways makes it a potentially valuable therapeutic agent for the treatment of these diseases. However, further preclinical and clinical studies are needed to fully understand its efficacy and safety in humans.
Synthesis Methods
The synthesis of 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 4-chloroaniline with chloroacetyl chloride to form 4-chloro-N-(chloroacetyl)aniline, which is then reacted with methylsulfonyl chloride to form 4-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)aniline. The final step involves the reaction of the intermediate with ethyl chloroformate and triethylamine to form 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide.
Scientific Research Applications
5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, autoimmune diseases, and fibrosis. In cancer, 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has shown efficacy in inhibiting the activity of mTORC1 and mTORC2, which are key regulators of cell growth and survival. In autoimmune diseases, 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has shown efficacy in inhibiting the activity of the PI3Kδ isoform, which is involved in the activation of immune cells. In fibrosis, 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has shown efficacy in inhibiting the activity of the TGF-β receptor, which is involved in the activation of fibroblasts.
properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S/c1-21(19,20)12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVQAMSXOUBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2947823.png)
![(E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947824.png)
![Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2947826.png)
![1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine](/img/structure/B2947827.png)
![Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2947829.png)
![2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide](/img/structure/B2947831.png)
![2-[4-(1,1-Dimethylpropyl)phenoxy]acetohydrazide](/img/structure/B2947833.png)
![Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2947834.png)
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;dihydrochloride](/img/structure/B2947836.png)
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2947837.png)
![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2947840.png)
![N-cyclopropyl-3-[4-(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2947842.png)
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2947845.png)